Pigment Yellow 147, also known as Cromophtal Yellow AGR, is an organic pigment primarily utilized in various industries for its vibrant yellow coloration. This compound is classified under the category of azo pigments, characterized by the presence of nitrogen-nitrogen double bonds in their structure. It is widely used in applications ranging from paints and coatings to plastics and inks due to its excellent lightfastness and stability.
Pigment Yellow 147 is synthesized through chemical processes involving anthraquinone derivatives, which are common precursors in the production of various organic pigments. The compound's chemical identity is denoted by the International Union of Pure and Applied Chemistry name, which corresponds to its molecular formula and structure.
The synthesis of Pigment Yellow 147 involves a multi-step chemical reaction, primarily characterized by the condensation of anthraquinone derivatives. The most common synthetic route includes:
In industrial settings, large-scale batch processes are employed to ensure efficiency and cost-effectiveness while maintaining high-quality standards in the final product.
Pigment Yellow 147 has a complex molecular structure that can be analyzed using various techniques such as X-ray diffraction and nuclear magnetic resonance spectroscopy. The molecular formula is typically represented as CHNO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
Pigment Yellow 147 can undergo various chemical reactions that affect its stability and color properties:
These reactions highlight the versatility of Pigment Yellow 147 in synthetic applications.
The mechanism of action for Pigment Yellow 147 primarily revolves around its physical properties related to light absorption and reflection:
Environmental factors such as temperature and humidity can influence these properties, affecting the pigment's performance in various applications.
Research indicates that variations in crystallization conditions can lead to significant differences in properties such as color strength and hue. For instance, using different solvents during synthesis can alter crystallite size and arrangement.
Pigment Yellow 147 finds extensive use across multiple scientific fields:
The development of Pigment Yellow 147 (PY147) represents a significant innovation in synthetic dye chemistry through the strategic hybridization of anthraquinone and azo-triazine molecular architectures. This structural fusion emerged during the late 1970s as chemists sought to overcome limitations in conventional monoazo yellow pigments, particularly their moderate thermal stability and tendency to migrate in polymer systems. Anthraquinone pigments had long been valued for their exceptional stability, with natural derivatives like alizarin extracted from madder root (Rubia tinctorum) serving as historical precursors [1] [6]. The synthetic anthraquinone framework provided an ideal foundation for developing high-performance pigments due to its planar, rigid structure that promotes crystallinity and lightfastness [9].
PY147's molecular design specifically incorporates a benzimidazolone-anthraquinone core functionalized with a triazine ring system. This triazine moiety introduces additional hydrogen-bonding sites and electron-withdrawing character that significantly enhance intermolecular interactions in the solid state. The resulting crystal lattice exhibits remarkable stability, with decomposition temperatures exceeding 400°C – a substantial improvement over conventional monoazo yellows that typically degrade around 280-320°C [5]. This molecular engineering addressed critical industry demands for colorants capable of withstanding increasingly aggressive polymer processing conditions, especially in engineering resins like polyamides and polyesters that require processing temperatures above 300°C [3].
The synthetic pathway to PY147 involves sequential reactions beginning with bromination of anthraquinone precursors, followed by Ullmann-type condensation with benzimidazolone intermediates, and culminating in nucleophilic substitution with cyanuric chloride to install the triazine component [5]. This multi-step process presented significant manufacturing challenges related to regioselectivity and purity control, driving innovations in reaction engineering and purification techniques that later benefited other complex pigment syntheses. The intricate synthesis resulted in a pigment offering a brilliant greenish-yellow hue with exceptional color strength – approximately 30-40% higher than diarylide yellows at equivalent concentrations in polyolefins [3].
Table 1: Evolutionary Development of High-Performance Yellow Pigments
Decade | Dominant Chemistry | Limitations | Performance Improvements in PY147 |
---|---|---|---|
1960s | Monoazo (Hansa Yellows) | Poor thermal stability, migration in plastics | Thermal stability >400°C, non-migrating |
1970s | Diarylide Yellows | Potential decomposition concerns, moderate lightfastness | Enhanced lightfastness (8 on ISO scale) |
1980s | Benzimidazolone Azo | Moderate solvent resistance | Excellent solvent/plasticizer resistance |
1990s+ | Azo-Triazine Hybrid (PY147) | Complex synthesis | Superior color strength, polymer compatibility |
The commercialization of Pigment Yellow 147 has been shaped by an evolving patent landscape beginning with fundamental intellectual property filed in the early 1980s. Initial patents focused on securing composition-of-matter protection for the novel anthraquinone-azo-triazine hybrid structure, with particular emphasis on its unique crystalline forms and synthesis pathways. BASF's European Patent EP00816440B1 (1983) established foundational claims covering the condensation process for anchoring triazine components onto anthraquinone precursors, highlighting the critical reaction conditions necessary for achieving optimal pigmentary properties [5]. This was rapidly followed by process patents from Ciba-Geigy (US4226634) that detailed advanced finishing treatments – particularly salt kneading and solvent annealing – essential for developing the desired crystal phase and particle size distribution that maximizes coloristic and performance properties [7].
The mid-1990s witnessed a strategic shift toward application-specific formulations as PY147 gained adoption in high-value industrial segments. Patent activity focused on optimizing the pigment for challenging polymer systems, exemplified by US5958129A (1995) which disclosed surface-treated PY147 compositions with enhanced dispersibility in polyolefins and engineering thermoplastics [2]. This period also saw the emergence of synergistic combinations, particularly in US6284035B1 (1998), which protected co-pigmented systems where PY147 was combined with nickel titanate (C.I. Pigment Yellow 53) or chromium antimony titanium brown (C.I. Pigment Brown 24) to simultaneously enhance opacity and weathering performance without compromising hue purity [7]. These formulations proved particularly valuable in automotive coatings where stringent durability requirements had previously limited organic pigment options.
The 2000s brought advanced physical form patents, including US7658793 (2005) covering granulated preparations with dust suppression characteristics for improved workplace safety during plastics compounding [5]. More recent innovations (2010-present) focus on eco-efficient manufacturing processes and sustainable formulations, including patents for reducing halogenated solvent usage during synthesis and surface modification techniques that enable reduced loading levels while maintaining color strength. Throughout its commercial history, PY147 has maintained premium pricing (approximately 2-3× conventional yellows) justified by its performance in demanding applications where alternatives fail. Current production is estimated at 3,500-4,000 metric tons annually, with principal manufacturing in Germany, the United States, Japan, and increasingly in India through technology licensing agreements [7].
Table 2: Key Patents in the Development and Commercialization of Pigment Yellow 147
Patent Number | Year | Assignee | Key Contribution | Commercial Impact |
---|---|---|---|---|
EP00816440B1 | 1983 | BASF | Core synthesis via anthraquinone-triazine condensation | Established fundamental composition protection |
US4226634 | 1985 | Ciba-Geigy | Finishing processes (salt kneading, solvent treatment) | Enabled commercial-scale crystal phase control |
US5958129A | 1997 | Sun Chemical | Surface treatment for polymer compatibility | Expanded applications in engineering thermoplastics |
US6284035B1 | 1998 | Clariant | Co-pigmentation with inorganic complexes | Created formulations for automotive coatings |
US7658793 | 2005 | BASF | Granulated dust-free forms | Improved workplace safety in handling |
WO2011157892 | 2011 | DIC | Halogen-reduced synthesis | Addressed environmental regulations |
Pigment Yellow 147 has played a transformative role in advancing colorant technologies specifically engineered for modern polymer systems, effectively bridging the performance gap between conventional organic pigments and inorganic alternatives. Its molecular architecture delivers exceptional compatibility across diverse resin systems, from non-polar polyolefins to polar engineering thermoplastics, without inducing polymer degradation – a critical advancement over earlier azo pigments that could catalyze chain scission in polyamides during processing [3]. This compatibility stems from PY147's low solubility parameter (approximately 21 MPa¹/²), carefully engineered through molecular design to align with common polymers like polyethylene (19.8 MPa¹/²) and polypropylene (18.8 MPa¹/²), thereby minimizing diffusion and migration that causes blooming or bleeding in finished products [8].
The pigment's advancement of dispersion technology is particularly noteworthy. PY147's inherent surface chemistry allows optimal interaction with dispersing agents commonly used in masterbatch production, facilitating nanoparticle dispersion (<200 nm) even at high loading levels (20-30% in carrier resins) [3]. This dispersion stability prevents reagglomeration during extrusion, enabling color consistency across production batches – a critical requirement for automotive components where slight color variations are unacceptable. In high-flow polymer processing (e.g., thin-wall injection molding or fiber spinning), PY147 demonstrates superior flow properties compared to other high-performance yellows, reducing screw torque by approximately 15-20% at equivalent loadings in polyamide 6.6 due to its lubricating effect on molten polymer chains [8].
PY147 has enabled new application frontiers through its unique combination of optical and stability properties:
The pigment has further driven innovations in coloration efficiency. Its high tinctorial strength (30-50% greater than benzimidazolone yellows) enables reduced dosage rates (0.15-0.25% vs. 0.3-0.5% for equivalent depth), improving cost-effectiveness despite higher per-kilo pricing. Recent advances focus on surface-modified versions that enhance nucleation in semi-crystalline polymers, reducing cycle times in injection molding by up to 8% while improving mechanical properties through finer spherulitic structure development [3].
Table 3: Performance Comparison of PY147 in Key Polymer Systems
Polymer System | Processing Temperature | Critical Performance Metric | PY147 Performance | Next Best Alternative |
---|---|---|---|---|
Polypropylene (fiber) | 230-280°C | Thermal stability (ΔE after processing) | ΔE<0.5 at 280°C | ΔE=1.5-2.0 (PY154) |
Polyamide 6.6 (under-hood) | 290-310°C | Continuous service temperature | 160°C (3,000hr) | 140°C (Pigment Orange 68) |
Flexible PVC | 170-190°C | Plasticizer migration resistance | No migration (70 plasticizers) | Limited migration (PY139) |
PET bottle resin | 270-290°C | FDA compliance, clarity | Compliant, transparent | Limited transparency options |
HDPE outdoor furniture | 200-230°C | Florida exposure durability | 5+ years ΔE<3 | 2-3 years (PY139) |
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